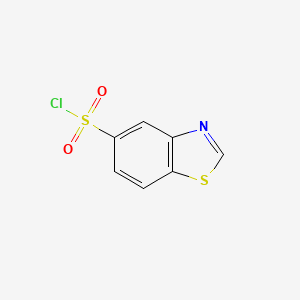

1,3-Benzothiazole-5-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHVFSWXNMEGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227278-83-3 | |

| Record name | 1,3-benzothiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1,3-Benzothiazole-5-sulfonyl Chloride

Content Type: Technical Guide & Chemical Profile Subject: 1,3-Benzothiazole-5-sulfonyl chloride (Isomeric Scaffold Analysis) Intended Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Part 1: Executive Technical Summary[1]

1,3-Benzothiazole-5-sulfonyl chloride is a specialized heterocyclic electrophile used primarily as a "warhead" for introducing the benzothiazole pharmacophore into biologically active molecules via sulfonamide formation.[1] Unlike its more common regioisomer (the 6-isomer), the 5-isomer offers a distinct vector for substitution, placing the sulfonyl group meta to the ring nitrogen and para to the ring sulfur (electronically distinct due to the hypervalent nature of sulfur in the fused system).[1]

This molecule is a critical intermediate in the synthesis of carbonic anhydrase inhibitors , antitumor agents , and antimicrobial scaffolds . Its utility lies in the balance between the lipophilicity of the benzothiazole ring and the polar, directional bonding of the resulting sulfonamide.

Key Chemical Identifiers[1][2][3][4][5]

-

Molecular Formula:

[1][3] -

Physical State: Typically an off-white to pale yellow crystalline solid (low melting point) or viscous oil if impure.[1]

-

Reactivity Profile: Moisture-sensitive; susceptible to hydrolysis; potent electrophile toward primary/secondary amines and alcohols.[1]

Part 2: Structural & Electronic Profile (The "Why" of the 5-Isomer)

To understand the utility of the 5-isomer, one must contrast it with the standard reactivity of the benzothiazole ring.[1]

Regioselectivity and Electronic Mapping

In the 1,3-benzothiazole system, the nitrogen atom exerts a strong electron-withdrawing effect, while the sulfur atom acts as a weak donor.[1]

-

Electrophilic Aromatic Substitution (EAS): Direct chlorosulfonation (using

) of benzothiazole typically occurs at the C6 position (para to the nitrogen) or C4, due to the directing effects of the heterocyclic ring.[1] -

The C5 Challenge: The 5-position is electronically less accessible via direct EAS.[1] Consequently, 1,3-benzothiazole-5-sulfonyl chloride is rarely a byproduct of bulk synthesis; it is a designed isomer .[1] It is usually synthesized via the Meerwein reaction (diazotization of 5-aminobenzothiazole followed by reaction with

).[1]

Implication for Drug Design: Using the 5-isomer allows medicinal chemists to probe the "meta-vector" of the pharmacophore.[1] If a drug candidate based on the 6-isomer shows metabolic instability or poor docking, switching to the 5-isomer alters the spatial arrangement of the sulfonamide tail by approximately 60 degrees, potentially capturing new binding interactions without changing the core lipophilicity.[1]

Part 3: Synthetic Protocols & Methodology

Synthesis of the Core Scaffold (The Meerwein Route)

Note: Direct chlorosulfonation is not recommended for high purity 5-isomer.[1]

Protocol: Diazotization-Chlorosulfonylation

-

Precursor: Start with 5-aminobenzothiazole .

-

Diazotization: Dissolve amine in concentrated HCl at -5°C. Add

dropwise to form the diazonium salt.[1] -

Sulfonylation: In a separate vessel, saturate glacial acetic acid with

gas and add -

Coupling: Pour the cold diazonium mixture into the

solution. The diazo group is displaced by the chlorosulfonyl radical/anion.[1] -

Quench: Pour onto crushed ice. The sulfonyl chloride precipitates.[1]

Application Protocol: Sulfonamide Coupling (General Procedure)

This protocol describes the coupling of 1,3-benzothiazole-5-sulfonyl chloride with a primary amine (

Reagents:

-

Substrate: 1,3-Benzothiazole-5-sulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Primary Amine (1.1 equiv)

-

Base: Pyridine (excess) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve the amine in anhydrous DCM. Add the base (TEA/Pyridine).[1]

-

Addition: Cool the solution to 0°C. Dissolve the sulfonyl chloride in a minimal amount of DCM and add dropwise to the amine solution. Reasoning: Exothermic control prevents double-sulfonylation or hydrolysis.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).[1]

-

Workup: Quench with saturated

. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove unreacted amine/pyridine) -

Purification: Recrystallization (EtOH) or Flash Column Chromatography.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision pathway for synthesizing and utilizing this scaffold.

Figure 1: Synthetic decision matrix highlighting the necessity of the Meerwein route for accessing the specific 5-isomer, avoiding the regiochemical mixtures inherent in direct chlorosulfonation.[1]

Part 4: Reactivity & Stability Data[1]

Hydrolysis Kinetics

Like all heteroaromatic sulfonyl chlorides, the 5-isomer is moisture sensitive.[1]

-

Mechanism: Nucleophilic attack of water at the sulfur atom, displacing chloride.[1]

-

Rate: Faster than benzenesulfonyl chloride due to the electron-withdrawing nature of the benzothiazole ring (inductive effect of Nitrogen).[1]

-

Half-life (

): In aqueous buffers at pH 7, -

Storage: Must be stored under inert gas (Argon) at -20°C. If the solid turns from yellow to white/crusty, it has likely hydrolyzed to the sulfonic acid.[1]

Analytical Characterization (Expected Data)

-

NMR (DMSO-

-

IR Spectroscopy:

Part 5: Medicinal Chemistry Applications[3][4][10][11][12]

The 1,3-benzothiazole-5-sulfonyl moiety is a "privileged structure" in drug discovery.[1]

| Therapeutic Area | Mechanism of Action | Role of Sulfonyl Group |

| Oncology | Carbonic Anhydrase IX (CAIX) Inhibition | The sulfonamide acts as a Zinc-binding group (ZBG) in the enzyme active site.[1] |

| Neurology | Riluzole Analogs (Glutamate modulation) | Modulates lipophilicity and metabolic stability; prevents rapid oxidation of the ring. |

| Antimicrobial | DNA Gyrase Inhibition | Sulfonamide linkage orients the benzothiazole into the hydrophobic pocket of the bacterial enzyme.[1] |

Case Study: Carbonic Anhydrase Selectivity Research indicates that shifting the sulfonamide attachment from position 6 to position 5 on the benzothiazole ring can drastically alter selectivity between cytosolic isoforms (CA I/II) and tumor-associated isoforms (CA IX/XII).[1] The 5-isomer often provides a "bent" geometry that fits specific hydrophobic pockets in the CA IX active site better than the linear 6-isomer.[1]

Part 6: Safety & Handling

-

Hazards: Causes severe skin burns and eye damage (Category 1B).[1] Reacts violently with water to release HCl gas.[1]

-

PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat.[1]

-

Spill Management: Do not use water. Neutralize with solid sodium bicarbonate or lime before sweeping.[1]

References

-

Synthesis of Benzothiazole Sulfonamides

-

Structural Properties & Isomerism

-

Stability of Heteroaromatic Sulfonyl Chlorides

-

Medicinal Chemistry Applications (Anticonvulsant/Antimicrobial)

-

General Chemical Data (Proxy for 6-isomer properties)

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. 1,3-Benzothiazole-4-sulfonyl Chloride | CAS 149575-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ilkogretim-online.org [ilkogretim-online.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE | 181124-40-3 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1,3-Benzothiazole-5-sulfonyl Chloride: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-5-sulfonyl chloride is a pivotal building block in medicinal chemistry, serving as a versatile precursor for a diverse array of pharmacologically active sulfonamides. Its strategic importance lies in the rigid benzothiazole scaffold, which is a common motif in numerous therapeutic agents, combined with the reactive sulfonyl chloride functional group that allows for facile derivatization. This comprehensive technical guide provides a detailed exploration of the synthetic routes to this key intermediate. We delve into the strategic considerations behind two primary synthetic pathways, offering in-depth mechanistic insights and field-proven experimental protocols. This guide is designed to empower researchers and drug development professionals with the practical and theoretical knowledge required for the efficient and reliable synthesis of 1,3-benzothiazole-5-sulfonyl chloride, thereby accelerating the discovery of novel therapeutics.

Introduction: The Significance of the 1,3-Benzothiazole-5-sulfonyl Chloride Scaffold

The 1,3-benzothiazole nucleus is a privileged heterocyclic motif frequently encountered in a wide spectrum of biologically active compounds.[1] Its unique structural and electronic properties contribute to its ability to interact with various biological targets, leading to a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The incorporation of a sulfonyl chloride group at the 5-position of the benzothiazole ring system generates a highly valuable intermediate. The sulfonamide linkage, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of modern medicinal chemistry, present in a multitude of approved drugs.[5] The resulting sulfonamides often exhibit enhanced physicochemical properties and can act as crucial pharmacophores, engaging in key hydrogen bonding interactions within protein active sites.

The strategic value of 1,3-benzothiazole-5-sulfonyl chloride, therefore, lies in its capacity to serve as a versatile platform for the generation of extensive libraries of novel sulfonamide derivatives, enabling systematic structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.

Strategic Synthesis Pathways

The synthesis of 1,3-benzothiazole-5-sulfonyl chloride can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. Herein, we focus on two of the most logical and practical approaches:

-

Route A: Direct Functionalization via Sandmeyer-Type Reaction of 1,3-Benzothiazol-5-amine. This is a highly convergent and regioselective approach that introduces the sulfonyl chloride group at a late stage onto a pre-formed benzothiazole ring.

-

Route B: Multi-step Synthesis from a Pre-functionalized Benzene Ring. This pathway involves the construction of the benzothiazole ring onto a benzene precursor that already bears the requisite sulfur and nitrogen functionalities, or their precursors, at the appropriate positions.

Mechanistic Rationale and Causality in Synthesis Design

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[6] In the context of Route A, the diazotization of 1,3-benzothiazol-5-amine, followed by treatment with sulfur dioxide in the presence of a copper(I) catalyst, offers a direct and regiochemically controlled entry to the desired 5-sulfonyl chloride.[7][8] The mechanism proceeds through the formation of an aryl radical, which then reacts with sulfur dioxide and a chloride source to furnish the final product. The choice of copper(I) chloride as a catalyst is crucial for the efficient single-electron transfer to the diazonium salt, initiating the radical cascade.[9]

Route B, while potentially longer, can be advantageous if the starting materials are readily available and if substitution patterns on the benzothiazole ring are desired that are not easily accessible through direct functionalization. A plausible approach within this strategy involves the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride, which can then be elaborated to the benzothiazole scaffold.[5][10][11][12][13]

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of 1,3-benzothiazole-5-sulfonyl chloride and its key precursors. Standard laboratory safety procedures should be strictly adhered to.

Synthesis of Key Precursor: 1,3-Benzothiazol-5-amine (Route A)

The synthesis of 1,3-benzothiazol-5-amine is a critical first step in Route A. It is typically achieved through the reduction of the corresponding 5-nitro-1,3-benzothiazole.

Protocol 3.1.1: Reduction of 5-Nitro-1,3-benzothiazole

A well-established method for this reduction utilizes stannous(II) chloride dihydrate.[14]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 5-Nitro-1,3-benzothiazole | 180.18 | 5.1 g | 0.028 mol |

| Stannous(II) chloride dihydrate | 225.63 | 8.6 g | 0.038 mol |

| 2-Propanol | 60.10 | 30 mL | - |

| Ethyl acetate | 88.11 | 150 mL (3 x 50 mL) | - |

| Sodium hydroxide solution | - | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-nitro-1,3-benzothiazole (5.1 g, 0.028 mol) and stannous(II) chloride dihydrate (8.6 g, 0.038 mol) in 2-propanol (30 mL).

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an ice/water mixture (85 mL).

-

Adjust the pH of the mixture to 7 using a sodium hydroxide solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: 1:1 hexane/ethyl acetate) to afford 1,3-benzothiazol-5-amine as a yellow powder.[14]

Synthesis of 1,3-Benzothiazole-5-sulfonyl Chloride via Sandmeyer-Type Reaction (Route A)

This protocol outlines the conversion of 1,3-benzothiazol-5-amine to the target sulfonyl chloride.

Protocol 3.2.1: Diazotization and Sulfonyl Chloride Formation

This procedure is based on the general principles of the Sandmeyer reaction for the synthesis of sulfonyl chlorides.[7][8]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1,3-Benzothiazol-5-amine | 150.20 | 1.50 g | 0.01 mol |

| Hydrochloric acid (conc.) | 36.46 | ~3 mL | - |

| Sodium nitrite | 69.00 | 0.76 g | 0.011 mol |

| Acetic acid | 60.05 | ~20 mL | - |

| Sulfur dioxide (gas) | 64.07 | Saturated | - |

| Copper(I) chloride | 98.99 | Catalytic amount | - |

| Ice | - | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

Suspend 1,3-benzothiazol-5-amine (1.50 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (~3 mL) and water in a beaker and cool to 0-5 °C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (0.76 g, 0.011 mol) dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.

-

In a separate flask, prepare a solution of acetic acid saturated with sulfur dioxide gas and containing a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the acetic acid/SO2/CuCl solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture onto crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,3-benzothiazole-5-sulfonyl chloride, which can be further purified by recrystallization or column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described.

Figure 1: Synthetic pathway for 1,3-Benzothiazole-5-sulfonyl chloride via Route A.

Conclusion and Future Perspectives

This technical guide has outlined robust and practical synthetic strategies for the preparation of 1,3-benzothiazole-5-sulfonyl chloride, a key intermediate in drug discovery. The presented protocols, grounded in established chemical principles, provide a solid foundation for researchers to access this valuable building block. The Sandmeyer-type reaction of 1,3-benzothiazol-5-amine stands out as a particularly efficient and regioselective method.

Future research in this area may focus on the development of more sustainable and environmentally benign synthetic methods, potentially exploring catalytic systems that avoid the use of stoichiometric heavy metals or harsh acidic conditions. Furthermore, the expansion of the substrate scope to include a wider range of substituted benzothiazoles will undoubtedly open new avenues for the creation of novel sulfonamide libraries with enhanced therapeutic potential. The continued exploration of the chemical space around the 1,3-benzothiazole-5-sulfonamide scaffold holds great promise for the discovery of next-generation therapeutics.

References

-

Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

-

Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv. [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC. [Link]

-

Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

A New General Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl Chlorides. Chemistry & Biology Interface. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. [Link]

-

Synthesis of benzothiazole amine. ResearchGate. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

-

Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ChemRxiv. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]

-

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances. [Link]

-

How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. [Link]

-

Selectivity engineered phase transfer catalysis in the synthesis of fine chemicals: Reactions of p-chloronitrobenzene with sodium sulphide. ResearchGate. [Link]

-

What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

- US4808723A - Process for the preparation of benzothiazoles.

-

ORTHANILIC ACID. Organic Syntheses. [Link]

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health. [Link]

-

Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Baxendale Group. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. ijrpc.com [ijrpc.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 11. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 12. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 13. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 14. 1,3-BENZOTHIAZOL-5-AMINE CAS#: 1123-93-9 [chemicalbook.com]

1,3-Benzothiazole-5-sulfonyl chloride molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 1,3-Benzothiazole Sulfonyl Chlorides

Abstract

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and versatile chemical properties.[1][2] When functionalized with a sulfonyl chloride group, this heterocyclic system transforms into a highly reactive and valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 1,3-benzothiazole-5-sulfonyl chloride, detailing its molecular structure, physicochemical properties, synthetic pathways, and characteristic reactivity. We will explore the causality behind its synthetic utility, particularly in the context of drug development, and provide field-proven insights for its application in research settings.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole is an aromatic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[3] This structural motif is considered a "privileged scaffold" in drug discovery, as it is present in a wide array of pharmacologically active agents with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective drugs.[1][2]

The introduction of a sulfonyl chloride (-SO₂Cl) functional group onto the benzothiazole core, specifically at the 5-position, creates a powerful electrophilic center. This moiety serves as a versatile chemical "handle," enabling chemists to readily conjugate the benzothiazole unit to various nucleophiles, most notably amines, to form stable sulfonamide linkages. This reaction is fundamental to the construction of many modern pharmaceuticals. This guide will serve as a technical resource for researchers and drug development professionals aiming to leverage the unique properties of 1,3-benzothiazole-5-sulfonyl chloride in their work.

Molecular Structure and Physicochemical Properties

The core structure of 1,3-benzothiazole-5-sulfonyl chloride consists of the planar, bicyclic benzothiazole system. The sulfonyl chloride group is attached to the 5-position of the benzene ring component.

Caption: Molecular structure of 1,3-Benzothiazole-5-sulfonyl chloride.

The electronic character of the molecule is dominated by the electron-withdrawing nature of both the thiazole ring and, more significantly, the sulfonyl chloride group. This renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Quantitative Data Summary

While specific experimental data for the 5-sulfonyl chloride isomer is not as prevalent as for its 6-sulfonyl chloride counterpart, the expected properties are summarized below based on chemical principles and data for closely related isomers.

| Property | Value | Source |

| IUPAC Name | 1,3-benzothiazole-5-sulfonyl chloride | - |

| Molecular Formula | C₇H₄ClNO₂S₂ | [4] |

| Molecular Weight | 233.70 g/mol | [4] |

| CAS Number | 181124-40-3 (for 6-isomer) | [4][5] |

| Appearance | Expected to be a powder | |

| InChI Key | XQOLJTWXFUSVOR-UHFFFAOYSA-N (for 6-isomer) | [4] |

| SMILES String | ClS(=O)(=O)c1ccc2ncsc2c1 (for 6-isomer) |

Synthesis and Reactivity

General Synthetic Approach: Electrophilic Chlorosulfonation

The most direct and common method for synthesizing benzothiazole sulfonyl chlorides is through the electrophilic chlorosulfonation of the parent benzothiazole heterocycle. This reaction leverages a potent sulfonating agent, typically chlorosulfonic acid (ClSO₃H), to introduce the -SO₂Cl group onto the aromatic ring.

Causality of the Experimental Design:

-

Reagent Choice: Chlorosulfonic acid serves as both the electrophile source and the reaction solvent. Its strong acidic and dehydrating nature drives the reaction forward.

-

Temperature Control: The reaction is initiated at a low temperature (e.g., 0 °C) to control the initial exothermic addition of the benzothiazole. The subsequent heating is necessary to overcome the activation energy for the electrophilic aromatic substitution.

-

Quenching: The reaction is carefully quenched by pouring the mixture onto crushed ice. This hydrolyzes any remaining chlorosulfonic acid and precipitates the water-insoluble product, allowing for its isolation.

Caption: Generalized workflow for the synthesis of benzothiazole sulfonyl chlorides.

Experimental Protocol: Synthesis of 1,3-Benzothiazole-4-sulfonyl Chloride

The following protocol is adapted from a documented synthesis of the 4-isomer and illustrates the general procedure.[6]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (5.5 mmol) to 0°C using an ice bath.

-

Addition: Add 1,3-benzothiazole (1g, 7.45 mmol) dropwise to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Subsequently, heat the mixture to 105°C and maintain it overnight.

-

Quenching: Cool the reaction mixture to -10°C and carefully pour it onto crushed ice to quench the reaction.

-

Extraction: Extract the resulting aqueous mixture with ethyl acetate (2 x 100 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product via column chromatography (e.g., 15% ethyl acetate in petroleum ether) to yield the final product.

Core Reactivity: The Sulfonyl Chloride Functional Group

The synthetic value of 1,3-benzothiazole-5-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic, making it a prime target for nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution-type reactions.[7]

Caption: Primary reaction pathways for 1,3-benzothiazole-5-sulfonyl chloride.

-

Sulfonamide Formation: This is the most significant reaction in a drug discovery context. Reaction with primary or secondary amines, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yields therapeutically important sulfonamides.[8]

-

Sulfonate Ester Formation: In the presence of an alcohol and a base, sulfonate esters are formed. This reaction is useful for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate).[7]

-

Friedel-Crafts Sulfonylation: The sulfonyl chloride can act as the electrophile in a Lewis acid-catalyzed Friedel-Crafts reaction with other aromatic compounds to form diaryl sulfones.[7]

Applications in Drug Development

The combination of the biologically active benzothiazole core and the versatile sulfonyl chloride handle makes this compound a valuable building block for medicinal chemists.

-

Enzyme Inhibition: The sulfonamide group (-SO₂NH-) is a key pharmacophore capable of acting as a transition-state mimetic and a strong hydrogen bond donor/acceptor. It is a critical binding motif in inhibitors of enzymes such as carbonic anhydrases, proteases, and kinases.

-

Scaffold for Compound Libraries: Due to its reliable reactivity, 1,3-benzothiazole-5-sulfonyl chloride is an ideal starting material for creating diverse libraries of compounds for high-throughput screening. By reacting it with a wide array of commercially available amines, researchers can rapidly generate novel chemical entities for biological evaluation.

-

Investigational Drugs: Benzothiazole sulfonamide derivatives have been investigated for a range of therapeutic applications. For instance, 4-[1-(1,3-benzothiazole-6-sulfonyl)-5-chloro-1H-indol-2-yl]butanoic acid is an investigational drug that modulates inflammatory and metabolic pathways.[1]

Safety and Handling

As with all reactive sulfonyl chlorides, proper safety precautions are mandatory.

-

Hazards: 1,3-Benzothiazole-6-sulfonyl chloride is classified as corrosive.[5] It causes severe skin burns and eye damage. The compound is harmful if swallowed or inhaled and reacts with water, including moisture in the air, to release hydrochloric acid (HCl).

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and alcohols.[9]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Conclusion

1,3-Benzothiazole-5-sulfonyl chloride is a pivotal chemical intermediate that marries a biologically significant heterocyclic scaffold with a highly versatile reactive group. Its structure, characterized by a potent electrophilic sulfur center, allows for straightforward and efficient derivatization, particularly for the synthesis of sulfonamides. A thorough understanding of its molecular properties, synthetic routes, and reactivity is essential for researchers and scientists in the fields of medicinal chemistry and drug development, enabling the rational design and synthesis of novel therapeutic agents.

References

- Georganics. (2011, January 5).

- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET Benzenesulfonyl Chloride. TCI Chemicals.

- Sigma-Aldrich. (2025, November 6).

- Thermo Fisher Scientific. (2025, September 24).

- PubChem. 2,1,3-Benzothiadiazole-5-sulfonyl chloride.

- Echemi. 2,1,3-BENZOTHIADIAZOLE-5-SULFONYL CHLORIDE. Echemi.

- Google Patents. (1998). US6140505A - Synthesis of benzo fused heterocyclic sulfonyl chlorides.

- Benchchem. (2025).

- ChemicalBook. 1,3-Benzothiazole-4-sulfonyl Chloride synthesis. ChemicalBook.

- SciSpace.

- Sigma-Aldrich. 1,3-Benzothiazole-6-sulfonyl chloride AldrichCPR. Sigma-Aldrich.

- PubChem. 1,3-Benzothiazole-6-sulfonyl chloride.

- El-Sayed, N. N. E., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Wikipedia. Benzothiazole.

- Prajapati, S. M. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Crimson Publishers.

- Benchchem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

Sources

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. 1,3-Benzothiazole-6-sulfonyl chloride | C7H4ClNO2S2 | CID 2795170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. georganics.sk [georganics.sk]

- 6. 1,3-Benzothiazole-4-sulfonyl Chloride synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile and Solvent Selection for 1,3-Benzothiazole-5-sulfonyl chloride

The following technical guide provides an in-depth analysis of the solubility, solvent selection, and handling of 1,3-Benzothiazole-5-sulfonyl chloride , tailored for application scientists and medicinal chemists.

Executive Summary

1,3-Benzothiazole-5-sulfonyl chloride (CAS: 227278-83-3) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based bioactive scaffolds (e.g., PPAR agonists, anti-protozoan agents). Its utility in drug development is defined by its solubility in aprotic organic solvents and its high reactivity toward nucleophiles.

Critical Handling Directive: This compound is moisture-sensitive. While it dissolves readily in polar aprotic solvents, it undergoes rapid hydrolysis in aqueous media and alcoholysis in protic solvents. Therefore, solvent selection must prioritize anhydrous, non-nucleophilic media to preserve reagent integrity during synthesis.

Physicochemical Characterization

Understanding the fundamental properties of the 5-isomer allows for accurate solubility prediction in the absence of empirical data for every solvent system.

| Property | Description |

| Chemical Structure | Benzothiazole fused ring with a sulfonyl chloride moiety at the C5 position.[1][2][3][4][5][6] |

| CAS Number | 227278-83-3 |

| Molecular Formula | C₇H₄ClNO₂S₂ |

| Molecular Weight | 233.70 g/mol |

| Physical State | Typically a yellow to off-white solid (similar analogs melt ~68–72 °C). |

| Polarity (Predicted) | Moderate (LogP ≈ 1.8–2.1). Lipophilic enough for organic extraction but polar enough to require polar aprotic solvents for high-concentration stocks. |

Solvent Selection Guide

The solubility of 1,3-Benzothiazole-5-sulfonyl chloride is governed by "like dissolves like," but constrained by chemical stability. The following table categorizes solvents based on solubility efficiency and chemical compatibility .

Solubility & Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Compatibility | Application Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) , Chloroform | Excellent (>100 mg/mL) | High | Preferred solvent for synthesis and extraction. Inert and easily removed. |

| Polar Aprotic (Ethers) | THF , 1,4-Dioxane, MTBE | Good to Excellent | High | Ideal for reaction media; THF must be anhydrous to prevent hydrolysis. |

| Polar Aprotic (High BP) | DMF , DMAc, NMP | Excellent | High | Used for nucleophilic substitution reactions requiring higher temperatures. Harder to remove during workup. |

| Esters | Ethyl Acetate (EtOAc) | Good | High | Excellent for liquid-liquid extraction (workup) and chromatography. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | High | Useful for reflux reactions; may require heating to fully dissolve high concentrations. |

| Protic Solvents | Methanol, Ethanol, Water | Soluble but Destructive | INCOMPATIBLE | DO NOT USE. Causes rapid solvolysis to sulfonic acids or esters. |

| Ketones | Acetone | Good | Moderate | Good solubility, but commercial acetone often contains significant water. Use drying agents. |

Reactivity & Degradation Risks

The primary challenge when solubilizing 1,3-Benzothiazole-5-sulfonyl chloride is preventing the degradation of the sulfonyl chloride group (

Mechanism of Degradation (Hydrolysis/Alcoholysis)

In the presence of water (even atmospheric moisture) or alcohols, the electrophilic sulfur atom undergoes nucleophilic attack, displacing the chloride. This renders the reagent useless for sulfonamide coupling.

Figure 1: Degradation pathways in incompatible solvents. Hydrolysis yields the unreactive sulfonic acid, while alcohols yield sulfonate esters.

Experimental Protocols

Protocol A: Visual Solubility Screening (Qualitative)

Use this rapid screen to verify solvent suitability before scale-up.

-

Preparation: Place 10 mg of 1,3-Benzothiazole-5-sulfonyl chloride into a dry 2 mL glass vial.

-

Solvent Addition: Add the target solvent (anhydrous) in 100 µL increments at room temperature (25 °C).

-

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution within 100–500 µL (Solubility > 20 mg/mL).

-

Sparingly Soluble: Requires heating or >1 mL solvent.

-

Insoluble: Visible solid persists after 2 mL.

-

-

Stability Check: If the solution warms up or evolves gas (HCl fumes), the solvent is wet or incompatible. Discard immediately.

Protocol B: Standard Synthesis Workflow (Solvent Context)

This workflow illustrates where specific solvents are applied during the synthesis of a sulfonamide drug candidate.

Figure 2: Solvent utilization workflow for sulfonamide synthesis using 1,3-Benzothiazole-5-sulfonyl chloride.

References

-

EnamineStore. 1,3-Benzothiazole-5-sulfonyl chloride (CAS 227278-83-3).[7] Catalog Data.[2][8][9] Available at:

- Bouchez, L. et al. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Pan-Agonists.Journal of Medicinal Chemistry, 61(7).

-

White, J. S. (2022). A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products.[10] PhD Thesis, University of Leeds. (Cites synthesis using 1,3-benzothiazole-5-sulfonyl chloride).

-

PubChem. 2,1,3-Benzothiadiazole-5-sulfonyl chloride (Analogous Structure).[4] CID 2776289.[4] Available at:

Sources

- 1. 2,1,3-Benzothiadiazole-5-sulphonyl chloride | CAS 337508-60-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. US7795297B2 - Indole compounds, method of preparing them and uses thereof - Google Patents [patents.google.com]

- 4. 2,1,3-Benzothiadiazole-5-sulfonyl chloride | C6H3ClN2O2S2 | CID 2776289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EnamineStore [enaminestore.com]

- 6. Benzothiadiazoles | Fisher Scientific [fishersci.com]

- 7. EnamineStore [enaminestore.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Technical Guide: Reactivity of the Sulfonyl Chloride Group in Benzothiazoles

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in oncology, antimicrobial research, and neuroprotective agents (e.g., Riluzole). However, the introduction of a sulfonyl chloride (-SO₂Cl) moiety onto this heterocyclic core introduces a dichotomy in reactivity that frequently derails synthetic campaigns.

This guide analyzes the distinct reactivity profiles of benzothiazole sulfonyl chlorides. Unlike simple phenyl sulfonyl chlorides, the position of the -SO₂Cl group (C2 vs. C4-C7) dictates a massive divergence in stability and electrophilicity. We provide evidence-based protocols to harness this reactivity, specifically addressing the instability of the C2-isomer and the optimization of the C6-isomer couplings.

Part 1: Structural & Electronic Basis of Reactivity

The benzothiazole ring system fuses a benzene ring with a thiazole ring.[1][2] The electron-withdrawing nature of the thiazole nitrogen creates an electron-deficient system, but this effect is not uniform across the scaffold.

The "Stability Cliff": C2 vs. C6 Isomers

The most critical factor in handling these reagents is the position of the sulfonyl group.

| Feature | C6-Benzothiazolesulfonyl Chloride | C2-Benzothiazolesulfonyl Chloride |

| Electronic Environment | Behave similarly to p-nitrobenzenesulfonyl chloride. The N-atom exerts a long-range inductive withdrawing effect. | Hyper-electrophilic. The -SO₂Cl is directly attached to the C2 position, flanked by N and S. |

| Hydrolytic Stability | Moderate. Stable in dry solvents; hydrolyzes slowly in moist air. Can be isolated and stored. | Low. Extremely prone to hydrolysis to benzothiazole-2-sulfonic acid. Often requires in situ generation. |

| Dominant Failure Mode | Formation of sulfonic anhydride impurities if base concentration is too high. | Nucleophilic attack at the C2-carbon (ring opening) or rapid hydrolysis. |

Mechanistic Pathway: The Sulfonylpyridinium Intermediate

In standard sulfonylation reactions using pyridine or tertiary amines, the reaction does not proceed via direct attack of the primary amine on the sulfonyl chloride. Instead, it proceeds through a highly reactive sulfonylammonium (or sulfonylpyridinium) intermediate.

Key Insight: For benzothiazoles, this intermediate is exceptionally electrophilic. In the case of the C2-isomer, the sulfonylpyridinium species is so reactive that it can act as a sulfonylating agent for the solvent (if nucleophilic) or degrade if the nucleophile is sterically hindered.

Figure 1: The catalytic cycle of pyridine-mediated sulfonylation. The formation of the N-sulfonylpyridinium species is rapid; the subsequent attack by the amine is the rate-determining step for sterically hindered substrates.

Part 2: Optimized Synthetic Protocols

Do not rely on standard "mix and stir" protocols for benzothiazoles. The following methodologies are optimized for the specific electronic requirements of this scaffold.

Protocol A: Coupling of Stable Isomers (C6-Benzothiazolesulfonyl Chloride)

Use this for: 6-substituted derivatives (e.g., Ethoxzolamide analogs).

Reagents:

-

Substrate: 6-benzothiazolesulfonyl chloride (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or TEA (1.5 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous DCM or THF

Workflow:

-

Dissolution: Dissolve the amine in anhydrous DCM (0.2 M concentration) under Nitrogen.

-

Base Addition: Add Pyridine. Cool the mixture to 0°C. Why? Cooling suppresses the competing hydrolysis reaction with trace moisture.

-

Addition: Add the sulfonyl chloride portion-wise (solid) or dropwise (solution) over 15 minutes.

-

Monitoring: Warm to RT. Monitor by TLC (EtOAc/Hexane).

-

Quench: Wash with 1N HCl (to remove pyridine)

Sat. NaHCO₃

Protocol B: The "Oxidative One-Pot" for Unstable Isomers (C2-Derivatives)

Use this for: C2-substituted derivatives where the isolated sulfonyl chloride is too unstable. Concept: This protocol generates the sulfonyl chloride in situ from a thiol (2-mercaptobenzothiazole) using oxidative chlorination, then immediately couples it.

Reagents:

-

Precursor: 2-Mercaptobenzothiazole (1.0 equiv)

-

Oxidant: N-Chlorosuccinimide (NCS) (3.0 equiv)

-

Acid: 2M HCl (aq) / Acetonitrile (1:5 ratio)

-

Amine Partner: R-NH₂

Step-by-Step Methodology:

-

Oxidation: Suspend NCS in Acetonitrile/HCl at 0°C. Add 2-mercaptobenzothiazole portion-wise.

-

Observation: The mixture will turn yellow/orange as the sulfonyl chloride forms. Stir for 20-30 mins.

-

-

Workup (Crucial): Dilute with cold ether/water. Extract the sulfonyl chloride rapidly into the organic layer. DO NOT EVAPORATE TO DRYNESS.

-

Coupling: Immediately add the ethereal solution of the fresh sulfonyl chloride to a second flask containing the Amine and Excess Base (Pyridine/TEA) at 0°C.

Figure 2: Oxidative chlorination workflow for unstable C2-sulfonyl chlorides. Speed is critical between extraction and coupling to prevent degradation.

Part 3: Troubleshooting & Data Analysis

Solvent & Base Effects

The choice of solvent dramatically impacts the reaction rate and the ratio of sulfonylation vs. hydrolysis.

| Solvent | Dielectric Constant | Suitability | Notes |

| DCM | 8.9 | High | Standard choice. Solubilizes reactants well; easy workup. |

| THF | 7.5 | Medium | Good for polar amines. Warning: Commercial THF often contains peroxides/water; must be distilled/dry. |

| DMF | 36.7 | Low | Promotes hydrolysis due to hygroscopic nature. Use only if substrate is insoluble elsewhere. |

| Water/Acetone | High | Specific | Only for "Schotten-Baumann" conditions (strong inorganic base). High hydrolysis risk. |

Common Failure Modes

-

Product is a Sulfonic Acid:

-

Diagnosis: LCMS shows Mass = [M+17] (OH instead of Cl) or [M-Cl+OH].

-

Cause: Wet solvent or old reagent.

-

Fix: Use Protocol B (fresh generation) or add molecular sieves to the reaction.

-

-

Ring Opening (C2 specific):

-

Diagnosis: Complex mixture; loss of benzothiazole UV signature.

-

Cause: Nucleophile attacked C2 instead of Sulfur.

-

Fix: Lower temperature (-10°C). Use a bulkier base (DIPEA instead of Pyridine) to discourage coordination to the ring nitrogen.

-

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H₂O₂/SOCl₂.[3] Journal of Organic Chemistry.

-

Supuran, C. T., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase. Bioorganic & Medicinal Chemistry.

-

Gnedin, B. G., et al. (1988).[4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR. [4]

-

Nishiguchi, A., Maeda, K., & Miki, S. (2006).[3] Efficient Synthesis of Sulfonyl Chlorides from Thiols using NCS/HCl. Synthesis.

-

Katritzky, A. R., et al. (2000). Handbook of Heterocyclic Chemistry. (Context on C2-position electrophilicity).

Sources

Technical Guide: Biological Potential & Synthetic Utility of Benzothiazole Sulfonyl Chlorides

Part 1: Executive Summary

Benzothiazole sulfonyl chlorides represent a critical class of electrophilic intermediates in medicinal chemistry. While the sulfonyl chloride moiety itself is highly reactive and hydrolytically unstable—precluding its use as a direct therapeutic agent—it serves as the linchpin precursor for generating benzothiazole sulfonamides. These derivatives are pharmacologically privileged structures with validated activity against Carbonic Anhydrases (CAs) , microbial Dihydropyteroate Synthase (DHPS) , and various oncogenic pathways.

This guide analyzes the benzothiazole sulfonyl chloride scaffold not merely as a reagent, but as a gateway to a specific region of chemical space. We explore the synthesis of these electrophiles, their conversion into bioactive sulfonamides, and the specific molecular mechanisms (SAR) that drive their utility in oncology and infectious disease research.

Part 2: Chemical Foundation & Reactivity

The Electrophilic Warhead

The sulfonyl chloride group (-SO₂Cl) attached to the benzothiazole ring creates a "hard" electrophilic center. In a biological context, this moiety is a covalent modifier.

-

Chemical Biology Application: Benzothiazole sulfonyl chlorides can function as activity-based probes . They react preferentially with nucleophilic residues (Lysine

-NH₂, Serine -OH) in enzyme active sites, potentially allowing for the covalent labeling of proteins. -

Stability Warning: In aqueous physiological buffers, these compounds hydrolyze to sulfonic acids (-SO₃H), which are generally biologically inert zwitterions. Therefore, biological activity is almost exclusively realized through derivatization (reaction with amines to form sulfonamides).

Synthetic Routes

Accessing the sulfonyl chloride precursor is the first step in library generation. Two primary regioisomers (C2 and C6) dominate the literature due to the availability of starting materials.

Figure 1: Synthetic Pathways to Benzothiazole Sulfonyl Chlorides

Caption: Primary synthetic routes to C2 and C6 benzothiazole sulfonyl chlorides. The oxidative chlorination route is preferred for C2 derivatives due to milder conditions.

Part 3: Biological Mechanisms & SAR

Once converted to sulfonamides, the benzothiazole scaffold acts as a bioisostere for purines and other heterocycles, allowing it to dock into diverse ATP and cofactor binding pockets.

Carbonic Anhydrase (CA) Inhibition

The most authoritative biological activity of benzothiazole sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs).

-

Mechanism: The sulfonamide nitrogen (deprotonated at physiological pH) coordinates directly with the catalytic Zinc ion (Zn²⁺) in the CA active site.[1]

-

Selectivity: Benzothiazole derivatives show high affinity for hCA IX and XII , which are transmembrane isoforms overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer). They are less active against the cytosolic hCA I and II (off-targets), reducing side effects.

-

Key Reference: Supuran and colleagues have extensively mapped this activity, demonstrating

values in the low nanomolar range (0.1–10 nM) for 6-substituted benzothiazole sulfonamides [1].

Antimicrobial Activity (DHPS Inhibition)

Benzothiazole sulfonamides mimic p-aminobenzoic acid (PABA).

-

Target: Dihydropteroate synthase (DHPS).[2]

-

Pathway: They competitively inhibit the incorporation of PABA into folic acid, starving bacteria of essential nucleotides.

-

Spectrum: Effective against Gram-positive (S. aureus) and select Gram-negative strains (E. coli), though often requiring higher concentrations than traditional sulfa drugs unless coupled with a lipophilic tail (e.g., piperazine) [2].

Anticancer (Non-CA Mechanisms)

Beyond CA inhibition, specific derivatives (e.g., 2-(4-sulfonamidophenyl)benzothiazoles) exhibit cytotoxicity via:

-

Tubulin Polymerization Inhibition: Binding to the colchicine site, arresting cells in the G2/M phase.

-

DNA Intercalation: The planar benzothiazole system intercalates between base pairs, disrupting replication.

Figure 2: Structure-Activity Relationship (SAR) Logic

Caption: SAR map illustrating how substitution patterns at C2 and C6 dictate biological targets. The C6-sulfonamide is crucial for metalloenzyme inhibition.

Part 4: Experimental Protocols

Protocol: Synthesis of Benzothiazole-6-Sulfonamide Library

This protocol converts the sulfonyl chloride into a bioactive sulfonamide.

Reagents:

-

Benzothiazole-6-sulfonyl chloride (1.0 equiv)

-

Amine derivative (e.g., morpholine, piperazine) (1.2 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 mmol) and Et₃N (2.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C.

-

Addition: Dissolve Benzothiazole-6-sulfonyl chloride (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent hydrolysis.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Wash the organic layer with 1N HCl (2 x 10 mL) to remove unreacted amine/Et₃N, followed by saturated NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Water.

-

Validation: Confirm structure via ¹H-NMR (look for disappearance of amine NH peaks and shift in aromatic protons).

Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard method to validate the biological activity of the synthesized sulfonamide.

Principle: Measures the time required for the pH to drop from 7.5 to 6.5 during the CO₂ hydration reaction, catalyzed by hCA.

Materials:

-

Assay Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.

-

Indicator: Phenol Red (0.2 mM).

-

Substrate: CO₂-saturated water.

-

Enzyme: Recombinant hCA II or hCA IX.

Workflow:

-

Incubation: Incubate the enzyme (final conc. 10 nM) with the benzothiazole sulfonamide inhibitor (varying concentrations: 0.1 nM – 10 µM) for 15 minutes at 25°C.

-

Reaction Trigger: Mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow instrument (e.g., Applied Photophysics).

-

Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition).

-

Calculation: Determine the initial rate (

). Calculate -

Control: Use Acetazolamide as a positive control standard (

approx. 12 nM against hCA II).

Part 5: Quantitative Activity Summary

The following table summarizes literature data for representative benzothiazole sulfonamide derivatives, highlighting the potency shift based on substitution [1][3].

| Compound Class | Target | Activity Metric | Notes |

| 6-Sulfonamidobenzothiazole | hCA II (Cytosolic) | Highly potent, non-selective. | |

| 6-Sulfonamidobenzothiazole | hCA IX (Tumor) | Good target for hypoxic tumors. | |

| 2-Amino-6-sulfonyl-BT | S. aureus | MIC: 4–8 µg/mL | Comparable to standard sulfa drugs. |

| Benzothiazole-2-sulfonamide | HeLa Cells | Mechanism likely involves tubulin destabilization. |

Part 6: References

-

Supuran, C. T., et al. (2017). "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Rao, B. R., et al. (2019).[3] "Synthesis and Biological Evaluation of Benzothiazole-piperazine-sulfonamide Conjugates and Their Antibacterial and Antiacetylcholinesterase Activity." Letters in Organic Chemistry. Link

-

Lad, et al. (2019). "Benzothiazole derivatives as anticancer agents."[4][5][6][7][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Onoja, S. O., et al. (2020). "Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides." Acta Chemica Malaysia.[10] Link

Sources

- 1. mathewsopenaccess.com [mathewsopenaccess.com]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. rjptonline.org [rjptonline.org]

- 5. libra.article2submit.com [libra.article2submit.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,3-Benzothiazole Derivatives in Medicinal Chemistry

Abstract

The 1,3-benzothiazole is a bicyclic heterocyclic compound recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Derivatives of this core structure are integral to numerous natural products and synthetic pharmaceutical agents, demonstrating activities ranging from anticancer and antimicrobial to neuroprotective and antidiabetic.[5][6] Several clinically successful drugs, including the neuroprotective agent Riluzole and the diuretic Ethoxzolamide, feature the benzothiazole nucleus, underscoring its therapeutic relevance and drug-like properties.[7][8] This technical guide provides a comprehensive review of the 1,3-benzothiazole core, delving into its synthesis, structure-activity relationships (SAR), and mechanisms of action across key therapeutic areas. We will explore the causality behind experimental designs and present detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for advancing benzothiazole-based drug discovery.

The 1,3-Benzothiazole Core: A Privileged Scaffold

The benzothiazole nucleus is formed by the fusion of a benzene ring with a five-membered thiazole ring.[4] This aromatic structure imparts chemical stability and a versatile platform for functionalization, particularly at the C-2 and C-6 positions, which are frequently cited as critical for modulating biological activity.[1][9][10] The presence of nitrogen and sulfur heteroatoms allows for diverse non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals contacts, enabling effective binding to enzymes and receptors.[11]

The clinical success of benzothiazole-containing drugs validates its importance:

-

Riluzole: A glutamate antagonist used to treat amyotrophic lateral sclerosis (ALS).[7][12]

-

Ethoxzolamide: A carbonic anhydrase inhibitor used as a diuretic.[7][8]

-

Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.[13]

-

Zopolrestat: An aldose reductase inhibitor developed for managing diabetic complications.[12][14]

-

Frentizole: An agent with both antiviral and immunosuppressive properties.[7][13]

This proven track record continues to fuel research into novel derivatives for a multitude of diseases.

Core Synthetic Strategies

The synthesis of the benzothiazole scaffold is well-established, with the most prevalent method being the condensation of 2-aminobenzenethiol with a carbonyl-containing compound.[15] This approach offers a direct and efficient route to a wide variety of 2-substituted benzothiazoles.

Common Synthetic Pathway: The reaction typically involves the condensation of 2-aminobenzenethiol with aldehydes, carboxylic acids, or acid chlorides.[15] Modern advancements have introduced green chemistry protocols, utilizing catalysts like H2O2/HCl or carrying out the reaction in eco-friendly solvents to improve yields and reduce environmental impact.[15]

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Pharmacological Applications & Mechanistic Insights

The structural versatility of the benzothiazole scaffold has led to its exploration in numerous therapeutic areas.

Anticancer Activity

Benzothiazole derivatives exhibit potent antiproliferative effects against a wide range of cancer cell lines through multiple mechanisms of action.[16][17] 2-Arylbenzothiazoles, in particular, have been identified as highly potent cytotoxic compounds.[18][19]

Key Mechanisms of Action:

-

PI3K/Akt/mTOR Pathway Inhibition: This signaling cascade is crucial for cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[20] Certain benzothiazole derivatives effectively inhibit key kinases within this pathway, leading to apoptosis (programmed cell death).[20]

-

Kinase Inhibition: Beyond the PI3K pathway, benzothiazole derivatives can act as inhibitors of various other protein kinases, such as tyrosine kinases, which are critical for tumor growth and angiogenesis.[4][20]

-

Carbonic Anhydrase Inhibition: Some isoforms of carbonic anhydrase are overexpressed in hypoxic tumors and are involved in pH regulation. Benzothiazole derivatives can inhibit these enzymes, disrupting the tumor microenvironment.[16][20]

-

Induction of Apoptosis: Many derivatives function by inducing apoptosis in cancer cells, often through the generation of reactive oxygen species (ROS) or by intercalating with DNA.[7][19][21]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Substitutions at the C-2 and C-6 positions of the benzothiazole ring are paramount for anticancer activity.[9]

-

The presence of electron-withdrawing groups, such as halogens or nitro groups, on the 2-phenyl ring often enhances cytotoxicity.[11]

-

Hydroxylated 2-phenylbenzothiazoles have shown significant potency.[7]

Table 1: Selected Anticancer Benzothiazole Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Bromopyridine Acetamide Derivative | SKRB-3 (Breast) | 1.2 nM | [16] |

| SW620 (Colon) | 4.3 nM | [16] | |

| A549 (Lung) | 44 nM | [16] | |

| Nitro-styryl Derivative | PANC-1 (Pancreatic) | 27 µM | [22] |

| Fluoro-styryl Derivative | PANC-1 (Pancreatic) | 35 µM | [22] |

| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Capan-1 (Pancreatic) | 0.6 µM | [13] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[23] Benzothiazole derivatives have emerged as promising candidates, demonstrating significant activity against a range of pathogenic bacteria and fungi.[3][24]

Key Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of essential microbial enzymes that are absent in humans, making them selective targets.[20]

-

Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane, leading to cell death.

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing groups like halogens (e.g., chlorine) at the para-position of an aromatic substituent can significantly increase antibacterial activity.[26]

-

The incorporation of other heterocyclic rings, such as triazoles or pyrimidines, can produce hybrid molecules with enhanced antimicrobial potency.[3][26]

-

The presence of a linker like -NHCSNH- between the benzothiazole core and another ring system appears important for activity.[27]

Table 2: Selected Antimicrobial Benzothiazole Derivatives

| Compound Class/Derivative | Target Organism(s) | MIC Value | Reference |

| Isatin-Benzothiazole Hybrid | E. coli | 3.1 µg/mL | [23] |

| P. aeruginosa | 6.2 µg/mL | [23] | |

| 2-mercapto-1,3-benzothiazole Derivative | S. aureus | 3.12 µg/mL | [4] |

| Azepan-1-yl Derivative | S. aureus | 15.62 µg/mL | [24] |

| Dimethylpiperidin-1-yl Derivative | P. aeruginosa | 31.25 µg/mL | [24] |

| p-chloro benzylidene Derivative | S. aureus, E. coli | 25-50 µg/mL | [26] |

Neuroprotective & CNS Activity

Benzothiazole derivatives have shown significant promise in the treatment of neurodegenerative diseases.[28][29]

Key Mechanisms of Action:

-

Glutamate Antagonism: The clinically used drug Riluzole exerts its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels.[7][28]

-

Multi-Target-Directed Ligands for Alzheimer's Disease (AD): Researchers are designing hybrid benzothiazole molecules that can simultaneously inhibit multiple targets implicated in AD, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[28]

-

Amyloid Plaque Imaging: Certain derivatives, like Thioflavin T, bind to β-amyloid aggregates, making them useful as diagnostic agents for Alzheimer's disease.[14][30]

Other Therapeutic Areas

-

Anti-inflammatory: Derivatives have been developed as selective cannabinoid CB2 receptor agonists, which have therapeutic potential as anti-inflammatory agents without psychiatric side effects.[31]

-

Antidiabetic: Some benzothiazoles can activate the AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, which is a major target for novel antidiabetic drugs.[32]

Key Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of novel benzothiazole derivatives.

Synthesis Protocol: Synthesis of a 2-Arylbenzothiazole Derivative

This protocol describes a general procedure for the condensation of 2-aminobenzenethiol with an aromatic aldehyde.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzenethiol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., 30% H2O2).[15] The choice of catalyst is critical; H2O2 promotes oxidative cyclization in a green chemistry context.

-

Reaction: Stir the mixture at room temperature or under reflux for a specified duration (typically 1-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter the solid product. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the crude solid by filtration, wash with cold water, and dry. Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Anticancer Assay (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line.

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[20]

-

Compound Treatment: Prepare serial dilutions of the test benzothiazole derivative in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit microbial growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile nutrient broth to each well.

-

Serial Dilution: Add 50 µL of the test compound solution (at a starting concentration of, e.g., 200 µg/mL) to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

-

Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[26]

Conclusion and Future Perspectives

The 1,3-benzothiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to several clinically approved drugs and a robust pipeline of promising therapeutic candidates.[3][5] The ease of synthesis and the potential for diverse functionalization ensure that this scaffold will remain a focus of drug discovery efforts.

Future research should focus on the development of multi-target-directed ligands, particularly for complex diseases like cancer and neurodegenerative disorders, where hitting multiple pathways can lead to synergistic effects and overcome resistance.[28] The application of computational modeling and machine learning will be instrumental in rationally designing new derivatives with enhanced potency and selectivity while minimizing off-target effects.[14] As our understanding of disease biology deepens, the versatile and privileged benzothiazole scaffold is poised to deliver the next generation of innovative therapeutics.

References

- Benchchem. (n.d.). Mechanism of Action of Benzothiazole Hydrochloride Derivatives: A Technical Guide. Benchchem.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3).

- Pattar, S. V., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Bhat, M., & Belagali, S. L. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.

- Uremis, M. M., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. In Vivo.

- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC.

- Sharma, P., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis.

- Sharma, P., et al. (n.d.). Benzothiazole derivatives as anticancer agents. PMC - NIH.

- Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers.

- Mus, B. S. I. (n.d.). Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives.

- Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC.

- Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). RJPT.

- Patel, S., et al. (2025). Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework. Jordan Journal of Chemistry (JJC).

- A Review on Anticancer Potentials of Benzothiazole Derivatives. (n.d.). Bentham Science.

- Kamal, A., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis.

- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025, September 4). RSC Publishing.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5).

- Ghonim, A. E., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. PubMed.

- Drugs containing benzothiazole nucleus. (n.d.). ResearchGate.

- Cokorinos, E. C., et al. (2013). Synthesis and Mechanism of Hypoglycemic Activity of Benzothiazole Derivatives. ACS Publications.

- Patel, S., et al. (2025). Exploring the Therapeutic Potential of 1,3˗ Benzothiazole: A Unique Heterocyclic Framework. ResearchGate.

- Maddila, S., et al. (2013). Synthesis, antibacterial and antifungal activity of novel benzothiazole pyrimidine derivatives.

- A Review on Benzothiazole Derivatives and Their Biological Significances. (2023, February 24).